(2-[(3-Ethylisoxazol-5-yl)methoxy]ethyl)amine hydrochloride
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Overview
Description
(2-[(3-Ethylisoxazol-5-yl)methoxy]ethyl)amine hydrochloride is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-[(3-Ethylisoxazol-5-yl)methoxy]ethyl)amine hydrochloride typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a [3+2] cycloaddition reaction between nitrile oxides and alkenes.
Introduction of the Ethyl Group: The ethyl group can be introduced through alkylation reactions using ethyl halides under basic conditions.
Attachment of the Methoxy Group: The methoxy group can be introduced via nucleophilic substitution reactions using methanol and a suitable leaving group.
Formation of the Amine Group: The amine group can be introduced through reductive amination reactions using appropriate amines and reducing agents.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be performed on the isoxazole ring to form dihydroisoxazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydroisoxazoles.
Substitution: Various substituted isoxazoles.
Scientific Research Applications
(2-[(3-Ethylisoxazol-5-yl)methoxy]ethyl)amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the biological activity of isoxazole derivatives.
Industrial Applications: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (2-[(3-Ethylisoxazol-5-yl)methoxy]ethyl)amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methylisoxazole: This compound shares the isoxazole core but has different substituents, leading to distinct chemical properties and applications.
5-Amino-3-methylisoxazole: Similar to the above compound but with different substitution patterns, affecting its reactivity and use in synthesis.
Uniqueness
(2-[(3-Ethylisoxazol-5-yl)methoxy]ethyl)amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other isoxazole derivatives may not be suitable.
Properties
IUPAC Name |
2-[(3-ethyl-1,2-oxazol-5-yl)methoxy]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2.ClH/c1-2-7-5-8(12-10-7)6-11-4-3-9;/h5H,2-4,6,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDXILTWVSUILV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)COCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1431963-90-4 |
Source
|
Record name | Ethanamine, 2-[(3-ethyl-5-isoxazolyl)methoxy]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1431963-90-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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